molecular formula C20H20N6 B2931159 2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380194-20-5

2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2931159
CAS No.: 2380194-20-5
M. Wt: 344.422
InChI Key: YOEZXLJDWIFLLQ-UHFFFAOYSA-N
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Description

2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of imidazopyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, an imidazopyridine moiety, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves multiple steps, including the formation of the imidazopyridine core and the subsequent attachment of the azetidinyl and benzodiazole groups. One common synthetic route involves the cyclization of appropriate precursors under acidic conditions to form the imidazopyridine ring . The azetidinyl group can be introduced through nucleophilic substitution reactions, while the benzodiazole ring is typically formed via condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. For example, it may bind to GABA receptors, influencing neurotransmission and exhibiting potential anxiolytic or sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-3-methylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-24-19-16(6-4-10-21-19)23-20(24)25-11-14(12-25)26-17-7-3-2-5-15(17)22-18(26)13-8-9-13/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEZXLJDWIFLLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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